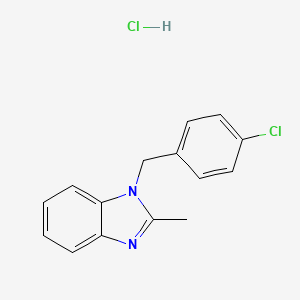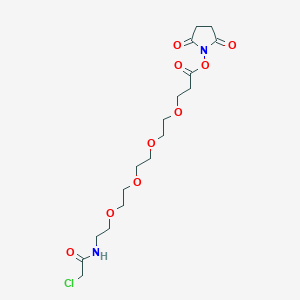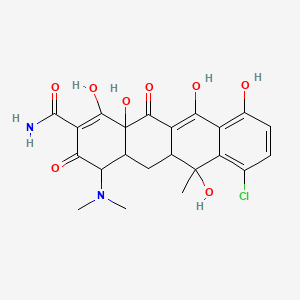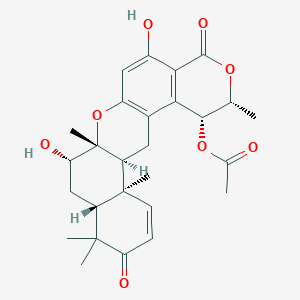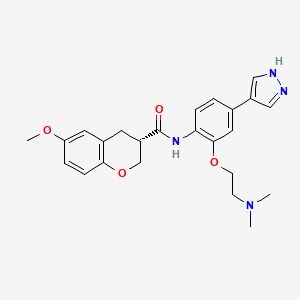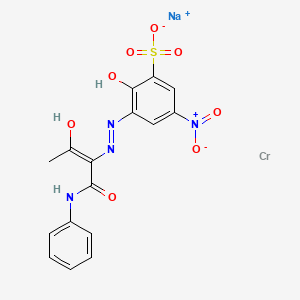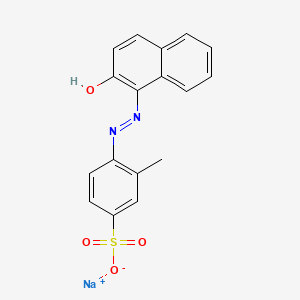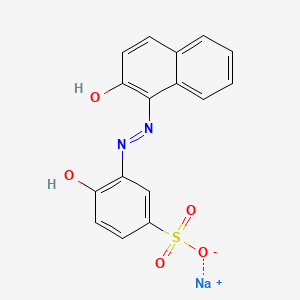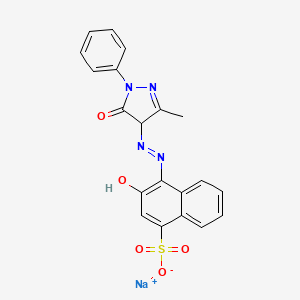![molecular formula C14H14FN3O2S B606729 (5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone CAS No. 1181081-71-9](/img/structure/B606729.png)
(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CLP 257 is a K+/Cl- cotransporter 2 (KCC2) activator. It induces chloride transport in NG108-cl cells that endogenously express low levels of KCC2 (EC50 = 616 nM). It is selective for KCC2 over GABAA receptors at 50 µM. CLP 257 (25 µM) increases the rate of chloride accumulation in spinal slices isolated from a rat model of peripheral nerve injury and BDNF control slices, which exhibit reduced levels of KCC2. In vivo, CLP 257 (100 mg/kg) increases mechanical and withdrawal thresholds in a rat model of peripheral nerve injury and reverses morphine-induced hyperalgesia in rats.
CLP257 is a selective KCC2 K+-Cl- cotransporter activator.
Wissenschaftliche Forschungsanwendungen
Spinal Cord Injury Treatment
CLP257 has been identified as a KCC2 selective agonist with significant therapeutic potential . In the context of spinal cord injury (SCI), it has been found that SCI can bring about a modification that weakens the inhibitory effect of GABA in the central gray caudal to injury . This change is linked to the downregulation of the potassium/chloride cotransporter (KCC2) and the consequent rise in intracellular Cl− in the postsynaptic neuron . CLP257 has been shown to restore impaired Cl transport in neurons with diminished KCC2 activity .
Pain Management
The loss of GABA-dependent inhibition enables a state of over-excitation within the spinal cord that fosters aberrant motor activity (spasticity) and chronic pain . CLP257 has been shown to have significant therapeutic potential in this area .
Treatment of Epilepsy
A downregulation of KCC2 also contributes to the development of a number of brain-dependent pathologies linked to states of neural over-excitation, including epilepsy . CLP257, as a KCC2 selective agonist, could potentially be used in the treatment of epilepsy .
Addiction Treatment
Similarly, the downregulation of KCC2 is also linked to addiction . Therefore, CLP257 could potentially be used in the treatment of addiction .
Treatment of Morphine-induced Hyperalgesia
Morphine-induced hyperalgesia (MIH) is a severe adverse effect accompanying repeated morphine treatment, causing a paradoxical decrease in nociceptive threshold . Delivering CLP257 to spinal cord slices obtained from morphine-treated rats was sufficient to restore Cl− extrusion capacity in SDH neurons . In vivo co-treatment with morphine and oral CLP290 (the pro-drug of CLP257) prevented membrane KCC2 downregulation in SDH neurons . Concurrently, co-treatment with CLP290 significantly mitigated MIH and acute administration of CLP257 in established MIH restored normal nociceptive behavior .
Treatment of Other Diseases Linked to Neural Over-excitation
Other diseases such as hypertension, asthma, and irritable bowel syndrome are also linked to states of neural over-excitation . As a KCC2 selective agonist, CLP257 could potentially be used in the treatment of these diseases .
Wirkmechanismus
Target of Action
CLP257, also known as “CLP-257” or “CLP 257” or “(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone”, is a selective activator of the potassium-chloride co-transporter KCC2 . KCC2 is expressed in neurons of the central nervous system (CNS), where it is responsible for maintaining low chloride concentrations . The downregulation of KCC2 in neuropathic pain models and seizure-related disorders identifies it as a putative therapeutic target .
Mode of Action
CLP257 selectively modulates KCC2 over other KCC family members, NKCC1, GABAA receptors, KCC1, KCC3, or KCC4 . It restores impaired chloride transport in neurons with diminished KCC2 activity . .
Biochemical Pathways
The maintenance of low chloride concentrations is essential for post-synaptic inhibition, and chloride extrusion is controlled by a family of cation chloride cotransporters including KCC2 . CLP257 increases KCC2 transport activity , which leads to an increase in the efflux of chloride ions. This modulation of chloride homeostasis can dramatically affect the strength and polarity of GABA-mediated neurotransmission .
Pharmacokinetics
To overcome this, a carbamate pro-drug (CLP290) with a significantly improved plasma half-life was designed .
Result of Action
CLP257 effectively enhances chloride transport in mature primary CNS neurons that have reduced KCC2 function . It alleviates hypersensitivity in rats with neuropathic pain . At higher concentrations, clp257 reduces cell-surface levels of kcc2 .
Action Environment
The action of CLP257 can be influenced by the environment in which it is administered. For instance, the presence of increased extracellular chloride can lead to an increase in intracellular chloride when cells are treated with CLP257 . Additionally, the effect of CLP257 can be potentiated by the presence of certain KCC2 inhibitors .
Eigenschaften
IUPAC Name |
(5Z)-2-(diazinan-1-yl)-5-[(4-fluoro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c15-10-4-3-9(11(19)8-10)7-12-13(20)17-14(21-12)18-6-2-1-5-16-18/h3-4,7-8,16,19H,1-2,5-6H2/b12-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCADXVKQRCWTR-GHXNOFRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)O)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(NC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)F)O)/S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action of CLP257?
A: CLP257 is proposed to enhance the function of the neuronal K+-Cl- cotransporter KCC2. [, ] This transporter plays a crucial role in maintaining intracellular chloride ion concentration, which is critical for the inhibitory action of GABA, a major inhibitory neurotransmitter in the brain. []
Q2: How does enhancing KCC2 function impact neuronal activity?
A: By enhancing KCC2 activity, CLP257 is hypothesized to facilitate chloride extrusion from neurons. [, ] This action helps maintain a low intracellular chloride concentration, ensuring that GABAergic signaling remains inhibitory. [, ] This is particularly important in conditions like epilepsy and chronic pain, where impaired KCC2 function can lead to neuronal hyperexcitability. [, , ]
Q3: Has CLP257 demonstrated efficacy in animal models of pain?
A: Yes, studies in rodent models have shown that CLP257 can attenuate pain hypersensitivity in various conditions. For instance, intrathecal administration of CLP257 effectively reduced bone cancer pain in rats, potentially by upregulating KCC2 expression in the spinal cord. [] Moreover, CLP257 showed promise in alleviating remifentanil-induced hyperalgesia [] and pain sensitization related to Calcitonin Gene-Related Peptide (CGRP) in female rodents. []
Q4: Are there any sex-specific differences in CLP257's effects on pain?
A: Interestingly, research suggests that CLP257 might have a more pronounced effect on pain modulation in female rodents. Studies using the hyperalgesic priming and spared nerve injury (SNI) models observed that CLP257's analgesic effects were more potent and long-lasting in female mice compared to their male counterparts. [] This sex-specific effect may be linked to the interaction between CLP257, CGRP, and KCC2 activity, which appears to be more pronounced in females. []
Q5: What is the evidence for CLP257 directly interacting with KCC2?
A: While initial research suggested CLP257 directly modulated KCC2 activity, a recent study using electrophysiological techniques in Xenopus oocytes found no evidence of direct interaction. [, ] This study suggests that CLP257 might exert its effects through alternative mechanisms, possibly involving other ion channels or intracellular pathways. [, ] Further research is crucial to definitively characterize CLP257's precise molecular target and clarify its interaction with KCC2.
Q6: Beyond pain, are there other potential therapeutic applications for CLP257?
A: Given its proposed mechanism of enhancing KCC2 function and restoring GABAergic inhibition, CLP257 holds potential for treating other neurological conditions characterized by neuronal hyperexcitability. [] Studies have explored its efficacy in preclinical models of epilepsy [, ] and spasticity after spinal cord injury [], with promising results.
Q7: What are the limitations of current CLP257 research?
A: While preclinical data on CLP257 shows promise, it's essential to acknowledge existing limitations. Firstly, the exact mechanism of action and the precise relationship with KCC2 remain under investigation. [, ] Secondly, most studies are conducted in animal models, and further research is needed to confirm its efficacy and safety in humans. Lastly, long-term effects and potential toxicity require careful evaluation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



